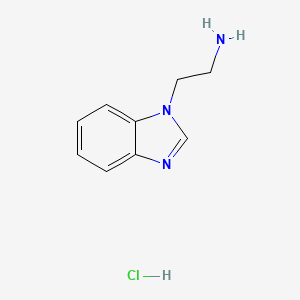

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride

Description

Properties

IUPAC Name |

2-(benzimidazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTKAIRYCATWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657379 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085300-74-8 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride. This compound is a versatile building block in medicinal chemistry, belonging to the privileged benzimidazole scaffold known for its wide range of pharmacological activities. This guide consolidates key data and procedural insights to support researchers in the effective utilization of this compound in drug discovery and development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors. Consequently, benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including antimicrobial, anticancer, antiviral, and antihypertensive agents. This compound serves as a key intermediate, offering a reactive primary amine for further molecular elaboration, making it a compound of significant interest in the synthesis of novel therapeutic candidates.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key chemical and physical characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClN₃ | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not explicitly reported; related benzimidazole derivatives exhibit a wide range of melting points. | |

| Solubility | Soluble in water and organic solvents.[1] The hydrochloride salt form enhances aqueous solubility. | |

| pKa | The benzimidazole nitrogen has an estimated pKa of 5.5-5.8, while the ethylamine nitrogen has an estimated pKa of 9.0-10.5. |

Chemical Reactivity and Synthesis

The reactivity of this compound is characterized by the functionalities of both the primary amine and the benzimidazole ring system.

Key Reactions

-

N-Alkylation and N-Acylation: The primary amine group readily undergoes nucleophilic attack, making it a suitable site for alkylation with alkyl halides and acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively.[1] These modifications are crucial for structure-activity relationship (SAR) studies.

-

Electrophilic Aromatic Substitution: The benzimidazole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core.[1]

General Synthesis Pathway

The synthesis of this compound typically involves a multi-step process. A general and adaptable synthetic workflow is outlined below. The causality behind these steps lies in the strategic construction of the benzimidazole core followed by the introduction of the ethylamine side chain.

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, self-validating procedure for the synthesis of benzimidazole derivatives, adapted for the target molecule. Note: This is a generalized protocol and may require optimization.

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 eq.) in a suitable solvent such as ethanol.

-

Add chloroacetic acid (1.1 eq.) to the solution.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The rationale for TLC monitoring is to prevent the formation of side products due to prolonged heating.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8. This step is critical to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.

Step 2: Synthesis of 2-(1H-Benzimidazol-1-yl)ethylamine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). The use of an inert atmosphere and anhydrous solvent is crucial as sodium hydride reacts violently with water.

-

Add a solution of 2-(chloromethyl)-1H-benzimidazole (1 eq.) in anhydrous DMF dropwise at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of a suitable protected ethylamine derivative (e.g., N-(2-bromoethyl)phthalimide) (1.1 eq.) in anhydrous DMF.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting phthalimide-protected intermediate is then deprotected using hydrazine hydrate in ethanol under reflux. This is a standard and effective method for phthalimide deprotection.

-

After the reaction is complete, the solvent is removed, and the residue is worked up to isolate the free amine, 2-(1H-Benzimidazol-1-yl)ethylamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-(1H-Benzimidazol-1-yl)ethylamine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with the solvent, and dry under vacuum to obtain this compound.[1] Purification is typically achieved by recrystallization from a solvent mixture like dichloromethane and diethyl ether.[1]

Spectroscopic Characterization (Representative Data)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methylene protons of the ethyl chain, and the amine protons.

-

Aromatic Protons: Signals in the range of δ 7.2-7.8 ppm.

-

Ethyl Chain Protons (-CH₂-N-): A triplet around δ 4.2-4.5 ppm.

-

Ethyl Chain Protons (-CH₂-NH₃⁺): A triplet around δ 3.3-3.6 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet that may be exchangeable with D₂O.

-

Benzimidazole N-H Proton: A broad singlet at lower field, typically > δ 10 ppm, if not fully protonated at the ethylamine.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the range of δ 110-145 ppm.

-

Benzimidazole C2 Carbon: A signal around δ 150-155 ppm.

-

Ethyl Chain Carbons: Signals in the range of δ 40-50 ppm.

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups.

-

N-H Stretching (Amine Salt): A broad band in the region of 2800-3200 cm⁻¹.

-

C=N Stretching (Imidazole): A sharp peak around 1620-1650 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the benzimidazole core and the ethylamine side chain. A primary fragmentation would likely involve the loss of the ethylamine side chain.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable starting point for the synthesis of a wide range of biologically active molecules.

Caption: Potential Therapeutic Applications of this compound Derivatives.

-

Antimicrobial Agents: Benzimidazole derivatives have shown significant activity against a variety of bacteria and fungi. The primary amine of the title compound can be functionalized to generate novel antimicrobial candidates.[1]

-

Anticancer Agents: The benzimidazole scaffold is present in several anticancer drugs. Modifications of this compound can lead to compounds that inhibit cancer cell proliferation through various mechanisms, such as enzyme inhibition.[1]

-

Antiparasitic Agents: This class of compounds has demonstrated efficacy against protozoan parasites like Trichomonas vaginalis and Giardia intestinalis.[1] The title compound serves as a precursor for synthesizing new antiparasitic drugs.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and cool place. For long-term storage, an inert atmosphere at 2-8°C is recommended.[2]

Conclusion

This compound is a compound of considerable interest for medicinal chemists and drug development professionals. Its versatile chemical reactivity, coupled with the proven therapeutic potential of the benzimidazole scaffold, makes it an invaluable tool for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to leverage this compound in their quest for new and effective therapeutics.

References

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (URL: Not available)

Sources

An In-Depth Technical Guide to 2-(1H-Benzimidazol-1-yl)ethylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is a versatile organic compound featuring a benzimidazole heterocyclic system linked to an ethylamine side chain. This molecule serves as a crucial building block in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its structural motif is a key pharmacophore found in a variety of biologically active molecules, leading to extensive investigation into its potential therapeutic applications, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, analytical methodologies, and a discussion of the known biological activities of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[2] As a hydrochloride salt, it exhibits solubility in water and various organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃ | [1][2] |

| Molecular Weight | 197.66 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

| Purity (typical) | ≥95% | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by its constituent functional groups: the secondary amine within the benzimidazole ring, the primary ethylamine group, and the aromatic benzimidazole core.

Reactions of the Ethylamine Group

The primary amine of the ethylamine side chain is nucleophilic and readily undergoes a variety of chemical transformations:

-

Alkylation: The primary amine can be alkylated using alkyl halides to form secondary or tertiary amines. This modification can be used to modulate the lipophilicity and pharmacokinetic properties of the molecule.[1]

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This derivatization can enhance the metabolic stability of the compound.[1]

Reactions of the Benzimidazole Ring

The benzimidazole ring system can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic core.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A general and efficient laboratory-scale synthesis is outlined below.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

o-Phenylenediamine

-

2-Chloroethylamine hydrochloride

-

Potassium tert-butoxide

-

Anhydrous methanol or ethanol

-

Hydrochloric acid (ethanolic solution or gas)

-

Dichloromethane

-

Diethyl ether

Procedure:

-

N-Alkylation of Benzimidazole:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in anhydrous methanol or ethanol.

-

Add a stoichiometric equivalent of a suitable base, such as potassium tert-butoxide or sodium ethoxide, to the solution and stir until fully dissolved.[1]

-

To this mixture, add 2-chloroethylamine hydrochloride portion-wise.

-

The reaction mixture is then heated to a temperature between room temperature and 55°C and stirred for several hours until the reaction is complete (monitored by TLC).[1]

-

-

Work-up and Isolation of the Free Base:

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-(1H-Benzimidazol-1-yl)ethylamine as a free base.

-

-

Salt Formation:

-

The crude free base is dissolved in a minimal amount of a suitable solvent like dichloromethane.[1]

-

A solution of hydrochloric acid in ethanol or gaseous hydrogen chloride is then slowly added to the stirred solution until precipitation is complete.

-

-

Purification:

-

The precipitated this compound is collected by filtration.

-

The crude product is then purified by recrystallization from a solvent mixture, such as dichloromethane and diethyl ether, to afford the final product with a purity of ≥95%.[1]

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the benzimidazole and ethylamine protons. The aromatic protons of the benzimidazole ring typically appear in the range of δ 7.5–8.5 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical reverse-phase HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. For benzimidazole derivatives, a common fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) molecules.[4]

Biological Activity and Potential Applications

The benzimidazole scaffold is a well-established pharmacophore, and derivatives of this heterocyclic system have demonstrated a wide range of biological activities.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma).[1] The proposed mechanism of action involves the disruption of microtubule formation, which leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1] One study reported an IC50 value of approximately 15 µM for the inhibition of MCF-7 cell proliferation.[1]

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties. In a study against E. coli and S. aureus, it was found to reduce bacterial viability by over 80% at a concentration of 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections.[1] The mechanism of action for its antimicrobial effects may involve the interaction with essential bacterial enzymes or DNA.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related benzimidazole compounds, hazard statements indicate that they may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

References

- This compound | 197.66 g/mol - Benchchem. (URL: )

- (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride | 1234996-74-7 | Benchchem. (URL: )

-

Supporting Information - MPG.PuRe. (URL: [Link])

-

2-(1H-Benzoimidazol-2-yl)-ethylamine, 2 g - Carl ROTH. (URL: [Link])

-

2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem. (URL: [Link])

-

2 - Supporting Information. (URL: [Link])

-

(1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907 - PubChem. (URL: [Link])

- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. - ResearchGate. (URL: https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_229064115)

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - PDF) Free Download. (URL: [Link])

-

Thermogravimetric Analysis – TGA. (URL: [Link])

-

RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali - MedCrave online. (URL: [Link])

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace. (URL: [Link])

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (URL: [Link])

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (URL: [Link])

-

Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC - NIH. (URL: [Link])

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (URL: [Link])

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH. (URL: [Link])

- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google P

-

N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Publishing. (URL: [Link])

-

Recent Analytical Methods of Anti-Helmintic Agents - Asian Journal of Pharmaceutical Research. (URL: [Link])

-

N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC - NIH. (URL: [Link])

-

Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K - ResearchGate. (URL: [Link])

-

study of mass spectra of benzimidazole derivatives - International Journal of Development Research. (URL: [Link])

-

1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. … - ResearchGate. (URL: [Link])

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (URL: [Link])

Sources

- 1. This compound|197.66 g/mol|CAS 1085300-74-8 [benchchem.com]

- 2. 1085300-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride | 1234996-74-7 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

An In-Depth Technical Guide to 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride (CAS No. 1085300-74-8)

A Versatile Synthon for Advanced Research and Drug Discovery

This guide provides a comprehensive technical overview of 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, applications, and safe handling.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making benzimidazole derivatives a rich source of pharmacologically active compounds.[1][2] this compound serves as a crucial starting material for the synthesis of more complex molecules, leveraging the inherent biological potential of the benzimidazole core.[3][4]

Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline solid.[5] Its hydrochloride salt form enhances its solubility in water and other organic solvents, a desirable property for many synthetic and biological applications.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1085300-74-8 | [5] |

| Molecular Formula | C₉H₁₂ClN₃ | [5] |

| Molecular Weight | 197.66 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and organic solvents | [3] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process that can be optimized for high yield and purity.

General Synthetic Approach

A common route involves the initial formation of the benzimidazole ring, followed by N-alkylation with a suitable ethylamine precursor.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: N-Alkylation of Benzimidazole

This protocol outlines the N-alkylation of a pre-formed benzimidazole ring with 2-chloroethylamine hydrochloride.

Materials:

-

Benzimidazole (1.0 eq)

-

2-Chloroethylamine hydrochloride (1.1 eq)

-

Sodium hydroxide (3.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq, as a phase-transfer catalyst)

-

Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (for salt formation)

-

Diethyl ether (for precipitation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzimidazole, 2-chloroethylamine hydrochloride, sodium hydroxide, and a catalytic amount of TBAB in acetonitrile.[6]

-

Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up: After cooling to room temperature, filter the mixture to remove insoluble salts.[6]

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude free base.[6]

-

Extraction: Dissolve the crude product in dichloromethane and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Purification and Salt Formation: Filter off the drying agent and concentrate the organic layer. Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and add a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.[3]

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Industrial Considerations: For large-scale production, the reaction is often carried out at mild temperatures (50–55°C) in solvents like methanol or ethanol.[4] Common bases used include potassium tert-butoxide, sodium ethoxide, or sodium methoxide.[3][4] Purification is typically achieved by crystallization from solvent mixtures such as dichloromethane and diethyl ether.[3]

Applications in Synthesis

The primary value of this compound lies in its utility as a versatile building block. The primary amine group and the benzimidazole ring offer multiple sites for further functionalization.

Reactions of the Primary Amine

The ethylamine side chain readily undergoes reactions typical of primary amines:

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide variety of substituents.

-

Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines, allowing for the extension of the side chain.[3]

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzimidazole ring can undergo electrophilic aromatic substitution, allowing for the introduction of functional groups onto the benzene portion of the molecule.[3]

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of benzimidazole derivatives exhibits a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2][3][7]

Potential Mechanisms of Action

The biological activity of benzimidazole derivatives is often attributed to one or more of the following mechanisms:

-

Inhibition of Tubulin Polymerization: Many benzimidazoles, such as fenbendazole, bind to β-tubulin, disrupting the formation of microtubules.[8] This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[8]

-

DNA Interaction: Some benzimidazole derivatives can bind to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and transcription.[9]

-

Enzyme Inhibition: The benzimidazole scaffold is found in numerous kinase inhibitors, where it can act as a hinge-binding motif or a scaffold.[10] Benzimidazoles can also inhibit other enzymes, such as those involved in glycolysis, like hexokinase II.[8]

-

Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, benzimidazoles can act as competitive inhibitors in the biosynthesis of nucleic acids and proteins in microbial cells.[1]

Caption: Potential mechanisms of action for benzimidazole derivatives.

Studies on related compounds have shown significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] For instance, at a concentration of 50 µg/mL, a related compound demonstrated over 80% reduction in bacterial viability.[3] In the context of anticancer research, a similar benzimidazole derivative inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM, with the proposed mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of both the benzimidazole and ethylamine moieties.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.[3] A typical HPLC method for benzimidazole derivatives might use a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11][12]

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Avoid inhalation of dust and contact with skin and eyes.[13]

-

Wash hands thoroughly after handling.[14]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. Its straightforward synthesis, coupled with the proven pharmacological importance of the benzimidazole scaffold, makes it a compound of significant interest to the scientific community. Further research into the specific biological activities and mechanisms of action of its derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

-

MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]

-

PubMed. (1995). Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. Retrieved from [Link]

-

PubMed. (2014). Benzimidazole derivatives as kinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]

-

ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

- Google Patents. (2010). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.

-

ResearchGate. (2015). Synthesis and antimicrobial activity of N-1 substituted benzimidazoles. Retrieved from [Link]

-

PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

-

MDPI. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]

-

MDPI. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. (2018). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. Retrieved from [Link]

-

Trade Science Inc. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

- Castrol. (2024). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/B2B4E8A3F2D4E3C180258B8C0055F6A7/ File/11029195.pdf)

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and antimicrobial activity of N-substituted 2- substituted-benzimidazole derivatives. Retrieved from [Link]

-

Springer. (2018). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. (2018). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. Retrieved from [Link]

-

DTIC. (1962). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2018). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Retrieved from [Link]

-

Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]

-

RUN. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

-

RSC Publishing. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Retrieved from [Link]

-

United Initiators. (2024). SAFETY DATA SHEET CUROX®A-300. Retrieved from [Link]

-

Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Longdom. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

PubMed. (2014). Anticancer activity of new compounds using benzimidazole as a scaffold. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. Retrieved from [Link]

Sources

- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.es [fishersci.es]

- 14. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

An In-depth Technical Guide to the Molecular Structure of 2-(1H-Benzimidazol-1-yl)ethylamine Hydrochloride

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in benzimidazole-based compounds.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Benzimidazole derivatives have been successfully developed as antiviral, antifungal, antihypertensive, and anticancer agents. The title compound, this compound, is a key synthetic intermediate, offering a versatile platform for the development of novel therapeutic agents. The presence of a primary ethylamine substituent at the N-1 position of the benzimidazole ring provides a reactive handle for further molecular elaboration, while the hydrochloride salt form enhances its solubility and stability, making it amenable to a variety of experimental conditions.

Molecular Structure and Physicochemical Properties

This compound is an organic salt with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.66 g/mol . The structure consists of a planar benzimidazole ring system linked to an ethylamine side chain at the N-1 position. The primary amine is protonated by hydrochloric acid to form the corresponding ammonium chloride salt.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃ | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| CAS Number | 1085300-74-8 | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the N-alkylation of benzimidazole with a suitable 2-aminoethylating agent, followed by salt formation. The following protocol is a representative method based on established procedures for the N-alkylation of benzimidazoles and related heterocycles.

Synthesis Protocol: N-Alkylation of Benzimidazole

This protocol is adapted from general methods for the N-alkylation of imidazoles and benzimidazoles.

Materials:

-

Benzimidazole

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

-

Acetonitrile (ACN) - Solvent

-

Dichloromethane (DCM) - Extraction solvent

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) - Drying agent

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzimidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), powdered sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.

-

Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(1H-Benzimidazol-1-yl)ethylamine as an oil.

-

Extraction: Dissolve the crude product in dichloromethane and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification of the Free Base: Filter off the drying agent and concentrate the organic layer in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia mixture).

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Structural Elucidation: A Spectroscopic Approach

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The following are the expected chemical shifts based on the analysis of closely related benzimidazole derivatives.

¹H NMR (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-2 (imidazole ring) |

| ~7.7-7.5 | m | 2H | H-4 and H-7 (benzene ring) |

| ~7.3-7.1 | m | 2H | H-5 and H-6 (benzene ring) |

| ~4.4 | t | 2H | N-CH₂ |

| ~3.2 | t | 2H | CH₂-NH₃⁺ |

| ~8.5 | br s | 3H | -NH₃⁺ |

¹³C NMR (DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | C-2 |

| ~143 | C-7a |

| ~134 | C-3a |

| ~122 | C-5/C-6 |

| ~121 | C-5/C-6 |

| ~119 | C-4/C-7 |

| ~110 | C-4/C-7 |

| ~45 | N-CH₂ |

| ~39 | CH₂-NH₃⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Broad, Strong | N-H and C-H stretching (aromatic and aliphatic) |

| ~3000-2800 | Medium | C-H stretching (aliphatic) |

| ~1620 | Medium | C=N stretching (imidazole ring) |

| ~1500-1400 | Strong | C=C stretching (aromatic ring) |

| ~1400-1300 | Medium | C-N stretching |

| ~750 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The fragmentation of benzimidazole derivatives is well-documented.

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak ([M]⁺) for the free base (C₉H₁₁N₃) would be observed at m/z 161. Key fragmentation pathways would involve the cleavage of the ethylamine side chain.

Analytical Methodologies

For quality control and further studies, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment and quantification of this compound.

Representative HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of the hydrochloride salt.

-

DSC: Can be used to determine the melting point and identify any polymorphic transitions.

-

TGA: Provides information on the thermal stability and decomposition profile of the compound. For a hydrochloride salt, TGA can reveal the temperature at which HCl is lost.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the primary amine of the ethylamine side chain and the benzimidazole ring system.

-

Amine Reactivity: The primary amine is a good nucleophile and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

-

Benzimidazole Ring Reactivity: The benzimidazole ring is an aromatic system. The benzene portion can undergo electrophilic aromatic substitution, although the conditions need to be carefully controlled to avoid reaction at the imidazole nitrogens. The C-2 position of the imidazole ring is susceptible to nucleophilic attack under certain conditions.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed by a suite of spectroscopic and analytical techniques. The presence of multiple reactive sites allows for extensive structural modifications, making it an excellent starting point for the discovery of new bioactive compounds. This guide provides a foundational understanding of its molecular structure and properties, which is essential for its effective utilization in research and development.

References

-

GOV.UK. ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). [Link]

-

Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

-

NCERT. testsforfunctionalgroups - inorganiccompounds. [Link]

-

ResearchGate. FTIR Spectrum of Compound 1b. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

NIST. 1H-Benzimidazol-2-amine. [Link]

-

Wikipedia. Ethylamine. [Link]

-

Chemcess. Ethylamine: Properties, Reactions, Production And Uses. [Link]

-

Taylor & Francis Online. Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. [Link]

- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

OLI Systems, Inc. Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

-

ACS Publications. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While direct, in-depth research on this specific molecule is emerging, this guide synthesizes the substantial body of evidence from closely related benzimidazole derivatives to elucidate its core mechanism. The primary mode of action is identified as the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a critical process for cell division. This activity leads to cell cycle arrest and the subsequent induction of apoptosis in cancer cells. This document details the molecular interactions, downstream cellular consequences, and the experimental methodologies required to validate these mechanisms. It is intended to serve as a foundational resource for researchers investigating this and similar compounds for therapeutic development.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of molecules with diverse and potent biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][2] The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (CAS: 1085300-74-8) is a specific derivative featuring an ethylamine side chain at the N-1 position of the benzimidazole ring.[1] This compound has garnered interest for its potential as an anticancer agent, with its mechanism of action being the central focus of this guide.[1]

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The predominant mechanism of anticancer activity for many benzimidazole derivatives is the disruption of microtubule function.[2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, is vital for these functions.

This compound and its analogues are believed to exert their cytotoxic effects by inhibiting the polymerization of tubulin.[2] This action is often achieved by binding to the colchicine-binding site on β-tubulin, which prevents the incorporation of tubulin dimers into growing microtubules.[2][4] The interference with microtubule dynamics leads to a cascade of cellular events culminating in cell death.

Figure 2: Workflow for an in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM with GTP). Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 96-well plate, mix the tubulin solution with the test compound or vehicle control.

-

Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer. Monitor the increase in absorbance at 340 nm over time.

-

Data Analysis: Compare the polymerization curves of the treated samples to the control. Inhibition is observed as a decrease in the rate and extent of polymerization. [5][6]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires RNase treatment to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). [7][8]

Apoptosis Assay

The induction of apoptosis can be confirmed using flow cytometry with Annexin V and propidium iodide (PI) staining.

Experimental Protocol: Apoptosis Assay

-

Cell Treatment: Treat cells with the compound as described for cell cycle analysis.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. [9][10]

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as an anticancer agent by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. While this mechanism is well-documented for the broader benzimidazole class, further research is warranted to provide a more detailed characterization of this specific compound. Future studies should focus on obtaining precise quantitative data, such as binding constants to tubulin, and exploring its efficacy in in vivo models. Elucidating the detailed structure-activity relationships within this series of benzimidazole derivatives will be crucial for the development of more potent and selective anticancer therapeutics.

References

-

Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - NIH. (URL: [Link])

-

Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - NIH. (URL: [Link])

-

N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC - NIH. (URL: [Link])

-

Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC - NIH. (URL: [Link])

-

New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC - NIH. (URL: [Link])

-

1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed. (URL: [Link])

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (URL: [Link])

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (URL: [Link])

-

Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - NIH. (URL: [Link])

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride | 1234996-74-7 | Benchchem [benchchem.com]

- 4. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Benzimidazole Compounds: A Privileged Scaffold for Modern Therapeutics

An In-depth Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold, a bicyclic molecule comprising fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a vast array of biological targets, making it a "privileged scaffold" for drug discovery.[3] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic applications of benzimidazole derivatives. We will delve into their roles as anticancer, antimicrobial, anthelmintic, antiviral, and anti-inflammatory agents, supported by mechanistic pathways, structure-activity relationship (SAR) analyses, and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable therapeutic potential of this versatile chemical entity.[2][4]

The Benzimidazole Core: Synthesis and Strategic Importance

The versatility of the benzimidazole scaffold begins with its accessible synthesis. Understanding the core synthetic routes is fundamental to developing novel derivatives with tailored pharmacological profiles. The most prevalent and efficient method is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (e.g., aldehydes, ketones).[5][6]

The general mechanism involves an initial nucleophilic attack by one of the amine groups of the o-phenylenediamine on the carbonyl carbon of the aldehyde or carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. The choice of catalyst and reaction conditions can be optimized to improve yields and accommodate a wide range of functional groups on both precursors, enabling the creation of diverse chemical libraries.[6][7]

General Synthetic Workflow: Phillips-Ladenburg Condensation

The following diagram illustrates the foundational one-pot synthesis of a 2-substituted benzimidazole derivative from an o-phenylenediamine and an aldehyde, a common starting point for drug discovery campaigns.

Caption: General workflow for benzimidazole synthesis via condensation.

Anticancer Applications: Targeting Malignant Hallmarks

Benzimidazole derivatives have emerged as powerful anticancer agents due to their ability to interfere with multiple pathways essential for tumor growth and survival.[4][8] Their mechanisms are diverse, ranging from disrupting the cytoskeleton to inhibiting critical signaling cascades and DNA repair mechanisms.

Mechanism of Action: Microtubule and Kinase Inhibition

A primary anticancer mechanism of benzimidazoles, notably repurposed anthelmintics like mebendazole and albendazole, is the inhibition of tubulin polymerization.[8][9] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are critical for mitotic spindle assembly. This disruption leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[9]

Furthermore, novel benzimidazole derivatives are being engineered to inhibit key oncogenic signaling pathways. Certain compounds have been shown to disrupt the PI3K/AKT and MAPK pathways, which are frequently hyperactivated in cancer and control cell proliferation and survival.[8] By blocking the action of crucial kinases like cyclin-dependent kinases (CDKs), these agents can induce cell cycle arrest at other checkpoints, such as G1.[8]

Caption: Dual anticancer mechanisms of benzimidazole compounds.

Advanced Mechanisms: PARP and Topoisomerase Inhibition

In the realm of precision medicine, benzimidazole derivatives like Veliparib and Rucaparib function as potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with BRCA mutations, where homologous recombination repair is already deficient, inhibiting PARP leads to synthetic lethality, causing catastrophic DNA damage and cell death.[3] The benzimidazole-carboxamide scaffold provides a low molecular weight and high potency, enabling strong interactions with the PARP active site.[3]

Other derivatives act as topoisomerase inhibitors. The flexible bis-benzimidazole structure allows these molecules to bind to DNA, altering its conformation and preventing the action of topoisomerase enzymes, which are essential for relieving torsional stress during DNA replication and transcription.[3]

Key Anticancer Benzimidazoles and Clinical Status

Several benzimidazole-based drugs are either FDA-approved or in late-stage clinical trials, demonstrating their translational success.

| Drug Name | Primary Mechanism of Action | Target Cancers | Clinical Status (Selected Trials) |

| Mebendazole | Tubulin Polymerization Inhibitor | Glioblastoma, Colorectal Cancer | Phase 1 trial (NCT02644291) with temozolomide for gliomas.[8] |

| Albendazole | Tubulin Polymerization Inhibitor | Colorectal Cancer, Ovarian Cancer | Investigated to improve chemosensitivity (NCT02255292).[8] |

| Veliparib | PARP-1 and PARP-2 Inhibitor | Breast, Lung, Ovarian Cancers | Phase II and III trials for various solid tumors.[3] |

| Rucaparib | PARP-1, -2, and -3 Inhibitor | Ovarian, Fallopian Tube, Peritoneal Cancers | FDA-approved for BRCA-mutated advanced ovarian cancer.[3] |

| Galeterone | Androgen Receptor (AR) Antagonist | Prostate Cancer | Disrupts androgen signaling via AR antagonism and degradation.[3] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a self-validating system to quantify the effect of a benzimidazole compound on microtubule assembly.

Objective: To determine the IC50 value of a test benzimidazole compound for the inhibition of tubulin polymerization.

Materials:

-

Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Test benzimidazole compound, dissolved in DMSO.

-

Positive control: Nocodazole or Colchicine.

-

Negative control: DMSO.

-

96-well microplate, clear bottom.

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Methodology:

-

Preparation: Pre-warm the plate reader to 37°C. Prepare serial dilutions of the test compound and controls in G-PEM buffer. Keep all tubulin stocks and buffers on ice.

-

Reaction Setup: In a 96-well plate on ice, add 10 µL of the diluted test compound, positive control, or negative control (DMSO) to respective wells.

-

Initiation: Reconstitute tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Add 90 µL of this tubulin solution to each well to initiate the reaction. Mix gently by pipetting.

-

Measurement: Immediately place the plate in the pre-warmed 37°C plate reader. Begin kinetic reading of absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.

-

Data Analysis (Causality Check):

-

Plot absorbance (A340) vs. time for each concentration. The negative control (DMSO) should show a robust sigmoidal curve, indicating successful polymerization. The positive control should show a flat line, confirming assay validity.

-

Determine the maximum velocity (Vmax) of polymerization for each concentration from the steepest slope of the curve.

-

Normalize the Vmax of each test concentration to the Vmax of the negative control (set to 100% activity).

-

Plot the percentage of inhibition vs. the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Antimicrobial and Anthelmintic Applications

The benzimidazole scaffold is a mainstay in combating infectious diseases caused by bacteria, fungi, and parasitic helminths.[1][2]

Mechanism of Action: A Common Thread in Cytoskeletal Disruption

Anthelmintic and Antifungal Activity: Similar to their anticancer effect, the primary mode of action for anthelmintic and antifungal benzimidazoles is the disruption of microtubule formation.[1][10] These compounds exhibit selective toxicity by binding with high affinity to the β-tubulin of the parasite or fungus, while having a much lower affinity for mammalian tubulin.[1] This inhibition of microtubule polymerization disrupts essential cellular processes like cell division, nutrient absorption (glucose uptake), and intracellular transport, leading to parasite death or fungal growth arrest.[1][11]

Antibacterial Activity: The antibacterial mechanism is distinct. Benzimidazole derivatives can inhibit bacterial cell wall biosynthesis by forming a covalent adduct with transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[1] This prevents the cross-linking of peptidoglycan chains, compromising cell wall integrity and leading to bacterial lysis. Some benzimidazole-quinolone hybrids have also been shown to inhibit bacterial topoisomerase IV, an enzyme required for DNA replication and cell division.[1]

Structure-Activity Relationship (SAR) in Antimicrobials

SAR studies are crucial for optimizing the potency and spectrum of antimicrobial benzimidazoles.

-

Substitution at C2: This position is a primary site for modification to modulate activity. Attaching various heterocyclic rings (e.g., thiazole, pyrazole) can significantly enhance antimicrobial efficacy.[1]

-

Substitution at C5/C6: The electronic effects of substituents on the benzene ring play a critical role.[5] Electron-withdrawing groups, particularly halogens like chlorine (-Cl) and fluorine (-F), often increase antimicrobial activity. Dichloro-substituted compounds frequently show greater potency than mono-chloro or unsubstituted analogs.[5] This is attributed to enhanced binding affinity with the target enzyme or receptor.[5]

-

Hybrid Molecules: Creating hybrid compounds by linking the benzimidazole core to other pharmacophores like quinoline or triazole has proven to be a successful strategy for developing agents with enhanced potency and broader spectrums of activity.[5][12]

Representative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) for selected benzimidazole-quinoline hybrids, illustrating the impact of substitution.

| Compound ID | Benzimidazole Substitution | Quinoline Substitution | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

| Hybrid A | Unsubstituted | Unsubstituted | 70 - 90 | 70 - 90 |

| Hybrid B | 5-Chloro | Unsubstituted | 20 - 40 | 20 - 40 |

| Hybrid C | 5,6-Dichloro | 2-(4-fluorophenyl) | 1 - 8 | 1 - 8 |

| (Data synthesized from literature reports for illustrative purposes).[5] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzimidazole compound against a specific bacterial strain (e.g., S. aureus).

Materials:

-

Bacterial strain (S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test benzimidazole compound in DMSO.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Sterile 96-well microplates.

-

Spectrophotometer or plate reader (600 nm).

Methodology:

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control (antibiotic) and a negative control (broth only, for sterility check).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). This brings the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination (Self-Validation):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visual Check: The sterility control should be clear. The growth control (bacteria with no compound) should be turbid.

-

Quantitative Check: Measure the optical density (OD) at 600 nm. The MIC is the lowest concentration where the OD is not significantly different from the sterility control.

-

The results are valid only if the positive control antibiotic shows an MIC within its expected range.

-

Antiviral and Anti-inflammatory Potential

Beyond their well-established roles, benzimidazoles show promise in virology and immunology.

-

Antiviral Activity: The mechanism of antiviral action is an area of active research. Some studies suggest that benzimidazole derivatives exert their effect by inducing cytotoxicity in host cells, thereby inhibiting viral replication.[1] Specific derivatives have shown activity against a range of RNA and DNA viruses, including Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[6][13] Certain benzimidazol-2-one derivatives have demonstrated potent activity against HIV-1, showing higher potency than the standard drug nevirapine in some cases.[6]

-

Anti-inflammatory Activity: Benzimidazole compounds can exhibit significant anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes.[4][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1] By blocking this pathway, these compounds can reduce inflammation and associated pain. Some derivatives also interact with other targets in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and various cytokines.[14][15]

Conclusion and Future Directions

The benzimidazole scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives form the basis of numerous FDA-approved drugs and continue to populate the clinical trial pipeline. The future of benzimidazole research is bright, with several key trends emerging:

-

Repurposing: Established drugs like mebendazole are finding new life as anticancer agents, offering a faster route to clinical application.[8]

-

Hybrid Molecules: The strategy of combining the benzimidazole core with other pharmacologically active moieties is yielding compounds with synergistic effects and the potential to overcome drug resistance.[5]

-

Targeted Therapies: Advances in molecular biology are enabling the design of benzimidazole derivatives that target specific proteins in disease pathways, such as PARP and oncogenic kinases, moving towards more personalized medicine.[3]

-

Green Synthesis: Modern synthetic approaches are focusing on environmentally friendly, catalyst-driven methods that improve yield and reduce waste, making drug development more sustainable.[4][16]

For drug development professionals, the benzimidazole scaffold remains a highly attractive and fruitful starting point for designing the next generation of therapeutics to combat a wide range of human diseases.

References

- Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., El-Sherbiny, M., & Barakat, A. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals.

- Chauhan, D., & Kumar, R. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Research Journal of Pharmacy and Technology.

-

Lim, S. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy. [Link]

-

Nguyen, T. L. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Tidke, D., et al. (2024). Current Achievements of Benzimidazole: A Review. International Journal of Research in Pharmaceutical Sciences. [Link]

-

Akter, M., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. [Link]

-

Goodwin, R. (2024). Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. International Society for Orthomolecular Medicine. [Link]

-

Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]

-

Verma, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry. [Link]

-

Veerasamy, R., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]

-

Unknown. (2022). Benzimidazole: Pharmacological Profile. ResearchGate. [Link]

-

Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry. [Link]

-

Singh, P., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. [Link]

-

Sharma, P., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]

-

Vercruysse, J., & Rew, R. S. (Eds.). (1985). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology. [Link]

-

Unknown. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. [Link]

-

Sharma, D., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry. [Link]

-

Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications. [Link]

-

Al-Shareefi, A. H., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts. [Link]

-

Unknown. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]

-